3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that features a difluoromethoxy group, a phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethyl ethers as reagents. The final step usually involves the coupling of the oxadiazole ring with the aniline derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various heterocyclic compounds.
Scientific Research Applications
3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)benzenamine: Lacks the oxadiazole ring, making it less complex.
Uniqueness
3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of both the difluoromethoxy group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H11F2N3O2 |
---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
3-[3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H11F2N3O2/c16-15(17)21-12-6-2-3-9(8-12)13-19-14(22-20-13)10-4-1-5-11(18)7-10/h1-8,15H,18H2 |
InChI Key |
LLQXSRJEPSPKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.